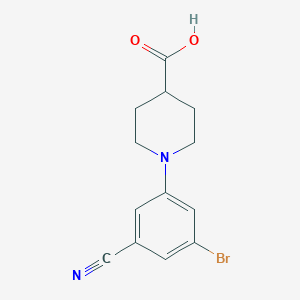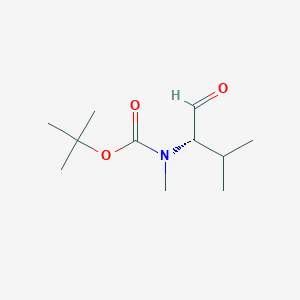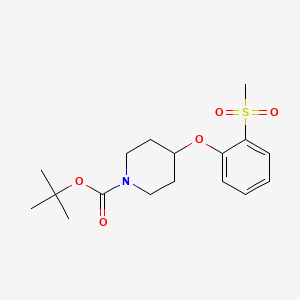![molecular formula C13H10BrNO3S B8388929 Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is a complex organic compound that features a unique combination of benzoxepine and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a benzoxepine derivative with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Benzoxepine Derivatives: Compounds like benzoxepinone are structurally similar and have applications in medicinal chemistry.
Uniqueness
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is unique due to its combined benzoxepine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these ring structures.
Propriétés
Formule moléculaire |
C13H10BrNO3S |
|---|---|
Poids moléculaire |
340.19 g/mol |
Nom IUPAC |
methyl 9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C13H10BrNO3S/c1-17-13(16)12-15-11-8-6-7(14)2-3-9(8)18-5-4-10(11)19-12/h2-3,6H,4-5H2,1H3 |
Clé InChI |
SOTFUMWSJGFCKP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(S1)CCOC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
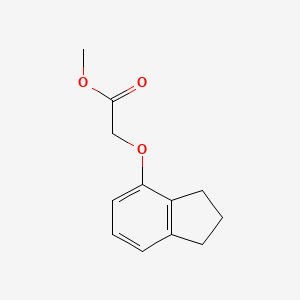
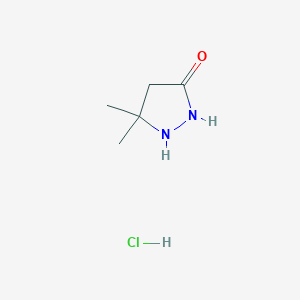
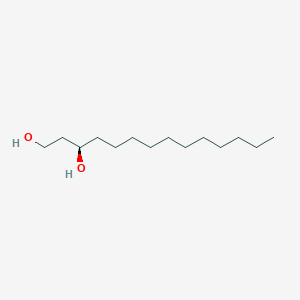
![3-Methyl-alpha-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8388880.png)
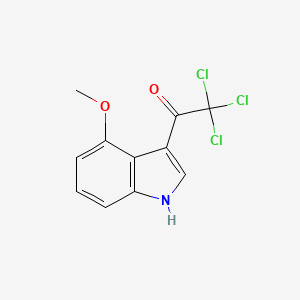
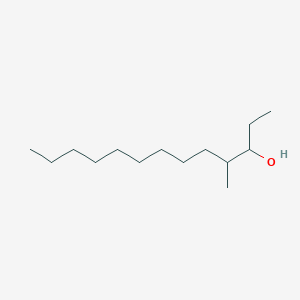
![6-[(6-Ethoxy-6-methylheptan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8388901.png)
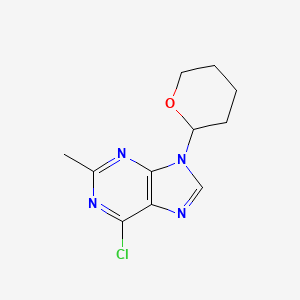
![2-Hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8388912.png)

